molecular formula C10H16N2O2 B1623858 2,2'-[(3-Aminophenyl)imino]bisethanol CAS No. 71500-42-0

2,2'-[(3-Aminophenyl)imino]bisethanol

Cat. No.: B1623858
CAS No.: 71500-42-0
M. Wt: 196.25 g/mol
InChI Key: MQMMMSDSVNOFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[(3-Aminophenyl)imino]bisethanol is a bifunctional aromatic amine derivative featuring a central phenyl ring substituted with an amino group at the meta position and two ethanol moieties linked via an imino bridge. This compound is of interest in organic synthesis, polymer chemistry, and pharmaceutical applications due to its hydrogen-bonding capacity and reactivity as a ligand or intermediate.

Properties

CAS No.

71500-42-0

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2-[3-amino-N-(2-hydroxyethyl)anilino]ethanol

InChI

InChI=1S/C10H16N2O2/c11-9-2-1-3-10(8-9)12(4-6-13)5-7-14/h1-3,8,13-14H,4-7,11H2

InChI Key

MQMMMSDSVNOFJM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N(CCO)CCO)N

Canonical SMILES

C1=CC(=CC(=C1)N(CCO)CCO)N

Other CAS No.

71500-42-0

sequence

G

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2,2'-[(4-Aminophenyl)imino]bisethanol Sulfate (CAS 54381-16-7): Structure: Para-aminophenyl group with a sulfate counterion. Properties: Exhibits high solubility in water due to the sulfate group. Non-carcinogenic in long-term rodent studies, making it suitable for cosmetics and hair dyes at concentrations ≤2.5% . Applications: Approved for oxidative hair dyes with strict labeling requirements (e.g., "KEEP OUT OF CHILDREN") .
  • 2,2'-[(3-Aminophenyl)imino]bisethanol: Structure: Meta-aminophenyl group without ionic modifications.

Substituent Type and Reactivity

  • 2,2′-[(4-Methylphenyl)imino]bisethanol (MPIB) (CAS 3179-89-3): Structure: Methyl group at the para position. Properties: Used as a ligand in tin-based catalysts for photopolymerization. Exhibits distinct IR signals (e.g., C=O anhydride at ~1840 cm⁻¹) and UV-vis absorbance peaks at 263 nm . Applications: Key in synthesizing tetra-dentate catalysts for rapid polymer curing .
  • 2,2'-[(4-Fluoro-3-nitrophenyl)imino]bisethanol (CAS 29705-38-2): Structure: Fluoro and nitro groups at positions 4 and 3, respectively. Properties: Electron-withdrawing substituents enhance stability but reduce nucleophilicity. Classified as hazardous under GHS standards .

Functional Group Modifications

  • Azo Dye Derivatives (e.g., CAS 41541-13-3): Structure: Azo (-N=N-) linkage and nitro groups. Properties: λmax in visible range (e.g., 500–600 nm), suitable as disperse dyes. Higher molecular weight (~389 g/mol) compared to non-azo analogs . Applications: Textile and industrial dyeing .
  • Hydrochloride Salt Form (CAS 94158-13-1): Structure: Protonated amino group with Cl⁻ counterion. Properties: LogP = 0.809, indicating moderate hydrophilicity. Separated via reverse-phase HPLC (Newcrom R1 column) .

Data Tables

Table 1: Key Physical and Chemical Properties

Compound Name CAS Number Molecular Weight Solubility Key Applications
2,2'-[(3-Aminophenyl)imino]bisethanol Not Provided ~226.26 (calc.) Moderate (H₂O) Pharmaceutical intermediates
2,2'-[(4-Aminophenyl)imino]bisethanol Sulfate 54381-16-7 294.32 High (H₂O) Cosmetics, hair dyes
MPIB 3179-89-3 255.33 Soluble in EtOH Polymer catalysts
Azo Derivative (CAS 41541-13-3) 41541-13-3 389.36 Low (organic solvents) Textile dyes

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